![molecular formula C14H24BrN3O3S B1519651 Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide CAS No. 1177292-85-1](/img/structure/B1519651.png)
Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide
Overview
Description
“Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide” is a chemical compound with the CAS Number: 1177292-85-1 . It has a molecular weight of 394.33 . The IUPAC name for this compound is ethyl 2-amino-4-[(diethylamino)methyl]-5-[(methylamino)carbonyl]-3-thiophenecarboxylate hydrobromide .
Physical and Chemical Properties This compound is a powder that is stored at room temperature . The InChI code for this compound is 1S/C14H23N3O3S.BrH/c1-5-17(6-2)8-9-10(14(19)20-7-3)12(15)21-11(9)13(18)16-4;/h5-8,15H2,1-4H3,(H,16,18);1H .
Scientific Research Applications
Synthetic Approaches and Chemical Properties
The compound has been explored in the context of synthesizing pharmacologically active derivatives and complex chemical structures. For instance, Chapman et al. (1971) detailed the conversion of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate to various derivatives, demonstrating its utility in producing pharmacologically active compounds Chapman et al., 1971. Similarly, Abaee and Cheraghi (2013) described a four-component Gewald reaction under aqueous conditions to efficiently form 2-amino-3-carboxamide derivatives of thiophene, showcasing the compound's relevance in synthetic organic chemistry Abaee & Cheraghi, 2013.
Biological Applications and Pharmacological Potential
Research by Gütschow et al. (1999) into 2-(diethylamino)thieno1,3ŏxazin-4-ones, derived from similar ethyl 2-aminothiophene-3-carboxylates, identified these compounds as inhibitors of human leukocyte elastase, highlighting a potential therapeutic application Gütschow et al., 1999.
Material Science and Antimicrobial Activity
Altundas et al. (2010) synthesized novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives, evaluating their antibacterial activity against various pathogenic strains. This research underscores the compound's utility in developing new antimicrobial agents Altundas et al., 2010.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
ethyl 2-amino-4-(diethylaminomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S.BrH/c1-5-17(6-2)8-9-10(14(19)20-7-3)12(15)21-11(9)13(18)16-4;/h5-8,15H2,1-4H3,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYDYVODLTLDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(SC(=C1C(=O)OCC)N)C(=O)NC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-[(diethylamino)methyl]-5-[(methylamino)carbonyl]thiophene-3-carboxylate hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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